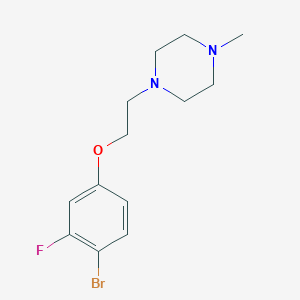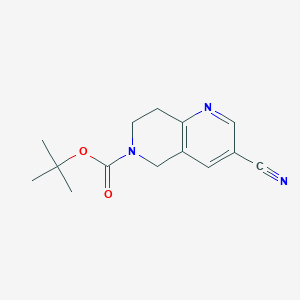
tert-butyl 3-cyano-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate
Overview
Description
tert-butyl 3-cyano-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate is a chemical compound that features a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-cyano-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate typically involves the protection of an amine group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction is usually carried out in a solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-butyl 3-cyano-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the cyano group or other functional groups present in the compound.
Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amine group.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid (TFA) for Boc deprotection , oxalyl chloride for mild deprotection , and various bases and solvents depending on the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Boc deprotection typically yields the free amine, which can then be further functionalized .
Scientific Research Applications
tert-butyl 3-cyano-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 3-cyano-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate involves the protection of the amine group by the Boc group. This protection allows for selective reactions to occur at other functional groups without interference from the amine. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
Similar Compounds
tert-Butyloxycarbonyl-protected amino acids: These compounds also feature a Boc protecting group and are used in peptide synthesis.
tert-Butyl esters: Similar in structure, these compounds are used in various organic synthesis applications.
Uniqueness
tert-butyl 3-cyano-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate is unique due to its specific structure, which combines a Boc-protected amine with a cyano group and a tetrahydro-1,6-naphthyridine core. This combination of functional groups provides versatility in synthetic applications and potential for diverse research applications.
Properties
Molecular Formula |
C14H17N3O2 |
|---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
tert-butyl 3-cyano-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate |
InChI |
InChI=1S/C14H17N3O2/c1-14(2,3)19-13(18)17-5-4-12-11(9-17)6-10(7-15)8-16-12/h6,8H,4-5,9H2,1-3H3 |
InChI Key |
CXCSWNMHCDGZHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=N2)C#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details












Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
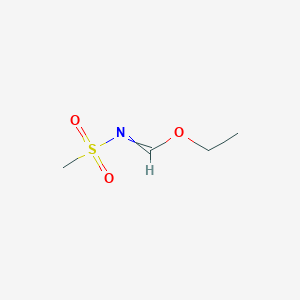
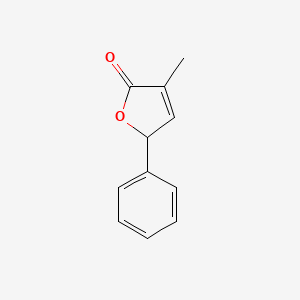
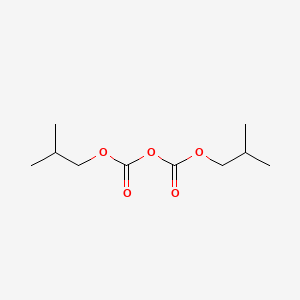
![(1S)-1-[4-[(1S)-1-aminoethyl]phenyl]-2-(tert-butylamino)ethanol](/img/structure/B8656798.png)
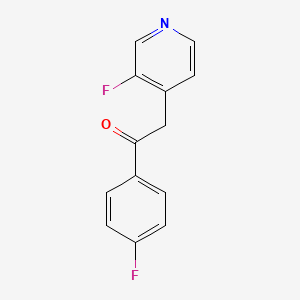
![2-[(3-Bromophenoxy)methyl]naphthalene](/img/structure/B8656806.png)
![1,3-Diethyl 2-[(2-cyanoeth-1-EN-1-YL)amino]propanedioate](/img/structure/B8656808.png)
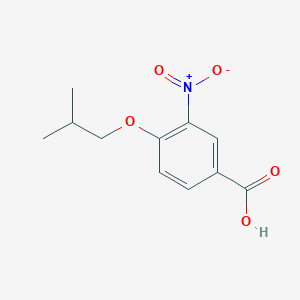
![9,10-Anthracenedione, 1,5-bis[(3-hydroxypropyl)amino]-](/img/structure/B8656818.png)

![2H-Pyran, tetrahydro-2-[(1-methyl-3-butynyl)oxy]-](/img/structure/B8656826.png)
![9-[4-(3-Pyrrolidin-1-yl-propoxy)-phenyl]-1,2,3,4-tetrahydro-acridine](/img/structure/B8656830.png)
![3-Fluoro-5-[4-(methylsulfanyl)oxan-4-yl]phenol](/img/structure/B8656832.png)
